molecular formula C5H8BrNO2 B14400492 methyl N-(2-bromoprop-2-enyl)carbamate CAS No. 86766-66-7

methyl N-(2-bromoprop-2-enyl)carbamate

Cat. No.: B14400492
CAS No.: 86766-66-7
M. Wt: 194.03 g/mol
InChI Key: RBYHCAGZQVOTPK-UHFFFAOYSA-N
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Description

Methyl N-(2-bromoprop-2-enyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a bromine atom attached to a prop-2-enyl group, which is further linked to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-bromoprop-2-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with 2-bromoprop-2-enyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-bromoprop-2-enyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(2-bromoprop-2-enyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(2-bromoprop-2-enyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2-bromoprop-2-enyl)carbamate is unique due to the presence of the bromine atom and the prop-2-enyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for specific applications in research and industry .

Properties

CAS No.

86766-66-7

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

methyl N-(2-bromoprop-2-enyl)carbamate

InChI

InChI=1S/C5H8BrNO2/c1-4(6)3-7-5(8)9-2/h1,3H2,2H3,(H,7,8)

InChI Key

RBYHCAGZQVOTPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(=C)Br

Origin of Product

United States

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